cis-(2-Aminocyclopropyl)methanol hcl
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Cyclopropyl Derivatives : cis-(2-Aminocyclopropyl)methanol hcl has been utilized in the synthesis of cyclopropyl derivatives of methionine, showcasing its versatility in creating N-protected forms of amino acids through advanced synthetic routes (Burgess & Ke, 1996).
- Carbocyclic Nucleoside Analogues : The compound served as a precursor in the synthesis of novel classes of carbocyclic nucleoside analogues, demonstrating its importance in developing potential therapeutic agents (Csuk & Scholz, 1994).
- Enantiomer Separation : Research on the separation and identification of enantiomers of racemic cis- and trans-2-aminocyclohexane-1-methanol derivatives has highlighted the compound's significance in chiral chemistry, contributing to the development of enantiomerically pure substances (Péter et al., 1998).
- Mechanism Studies : Studies on the gas-phase thermal decomposition of cis-2-methylcyclopropane methanol have provided insights into the reaction mechanisms and kinetics of cyclopropyl methanols, enhancing our understanding of their stability and reactivity under thermal conditions (Nisar, Ali, & Awan, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme lysine-specific demethylase 1 (lsd1) . LSD1 is a member of the amine oxidase family and plays a crucial role in various physiological processes, including cell proliferation and differentiation .
Mode of Action
It’s worth noting that lsd1 inhibitors often work by irreversibly binding to the enzyme’s cofactor, flavin adenine dinucleotide (fad), thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Lsd1 is known to demethylate histone 3 at lysine 4 (h3k4) and lysine 9 (h3k9), as well as non-histone substrates such as p53, e2f1, and stat3 . This suggests that the compound could potentially influence these pathways.
Result of Action
Inhibition of lsd1 has been associated with changes in gene expression and cellular differentiation .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-(2-Aminocyclopropyl)methanol hcl involves the reaction of cyclopropanecarboxaldehyde with hydroxylamine hydrochloride to form cis-(2-Aminocyclopropyl)carboxaldehyde, which is then reduced with sodium borohydride to form cis-(2-Aminocyclopropyl)methanol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropanecarboxaldehyde", "Hydroxylamine hydrochloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form cis-(2-Aminocyclopropyl)carboxaldehyde.", "Step 2: The cis-(2-Aminocyclopropyl)carboxaldehyde is then reduced with sodium borohydride in methanol to form cis-(2-Aminocyclopropyl)methanol.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of cis-(2-Aminocyclopropyl)methanol." ] } | |
CAS No. |
1374009-31-0 |
Molecular Formula |
C4H10ClNO |
Molecular Weight |
123.58 g/mol |
IUPAC Name |
[(1S,2R)-2-aminocyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 |
InChI Key |
RJOHVWOEIOVUMN-VKKIDBQXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)CO.Cl |
SMILES |
C1C(C1N)CO.Cl |
Canonical SMILES |
C1C(C1N)CO.Cl |
solubility |
not available |
Origin of Product |
United States |
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